![molecular formula C19H15N5O3S B2490840 N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1797553-47-9](/img/structure/B2490840.png)
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of such complex molecules typically involves multi-step chemical reactions, starting from simpler building blocks. While specific synthesis pathways for this compound are not directly available in the literature, related compounds have been synthesized through methods involving cyclization reactions, condensation, and functional group transformations. For instance, the synthesis of pyrazole derivatives and their characterization, as well as the exploration of thiadiazole compounds, provides insight into the potential synthetic routes that could be applied to our compound of interest (Kumara et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds similar to our compound of interest has been elucidated using techniques such as X-ray crystallography, providing detailed insights into their crystal and molecular structures. These studies reveal the spatial arrangement of atoms within the molecule and the types of conformational structures they adopt, which are crucial for understanding the chemical reactivity and interactions of the molecule with biological targets (Dani et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of compounds containing pyrazole and thiadiazole units, similar to our compound, is influenced by their functional groups. These compounds participate in various chemical reactions, including nucleophilic substitution, electrophilic addition, and cycloaddition reactions. The presence of these functional groups contributes to the compound's potential biological activity and its interactions with other molecules (Arias et al., 2018).
Physical Properties Analysis
The physical properties of such compounds, including melting point, solubility, and crystallinity, can be inferred from related studies. These properties are vital for determining the compound's stability, formulation potential, and suitability for various applications. Analytical techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide data on the thermal stability and phase transitions of these compounds (Kaynak et al., 2008).
Applications De Recherche Scientifique
Antibacterial and Antimicrobial Applications
Compounds bearing structural motifs related to the queried compound have shown promising antibacterial activity. For instance, novel analogs incorporating the benzo[d]thiazolyl and pyrazol-5-one units have demonstrated significant antibacterial activity, particularly against strains such as Staphylococcus aureus and Bacillus subtilis, at non-cytotoxic concentrations. These compounds underwent thorough spectral studies and quantitative structure-activity relationship (QSAR) analyses to optimize their antibacterial efficacy (Palkar et al., 2017).
Carbonic Anhydrase Inhibition
Another research direction involves the synthesis of metal complexes with heterocyclic sulfonamide ligands that exhibit potent inhibitory activity against carbonic anhydrase isoenzymes. Such compounds have been synthesized and characterized, showing superior inhibition compared to acetazolamide, a standard inhibitor. This indicates the potential of these compounds in treating conditions associated with dysregulated carbonic anhydrase activity (Büyükkıdan et al., 2013).
Anticancer Activity
Compounds structurally related to the queried chemical have also been investigated for their anticancer properties. For example, novel pyrazole derivatives have been synthesized and characterized, with some showing promise as anticancer agents through mechanisms that may involve interaction with cellular targets to inhibit cancer cell growth (Gomha et al., 2016).
Herbicidal Activity
The synthesis of pyrazole-4-carboxamide derivatives and their evaluation as herbicides demonstrate the potential agricultural applications of compounds within the same chemical family. These studies focus on optimizing substituents to enhance herbicidal activity against a variety of weeds, showing the versatility of these compounds in plant science research (Ohno et al., 2004).
Propriétés
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O3S/c25-19(12-5-6-15-16(7-12)23-28-22-15)21-13-8-20-24(9-13)10-14-11-26-17-3-1-2-4-18(17)27-14/h1-9,14H,10-11H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZPYXMKTYBKBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)C4=CC5=NSN=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-6-(1,3-benzodioxol-5-ylmethyl)-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2490758.png)
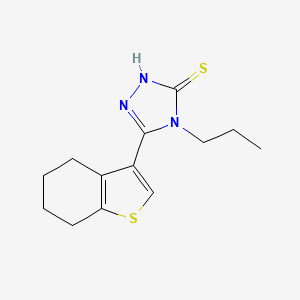
![4-(9-chloro-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2490760.png)
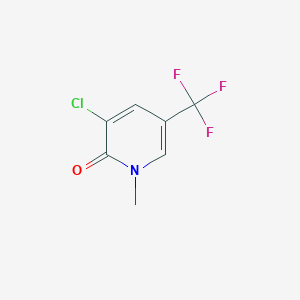
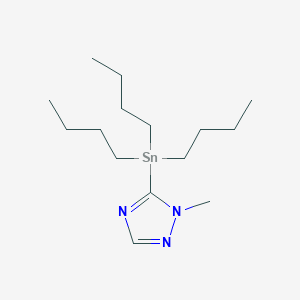
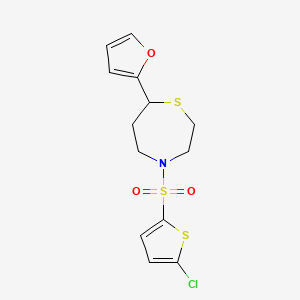
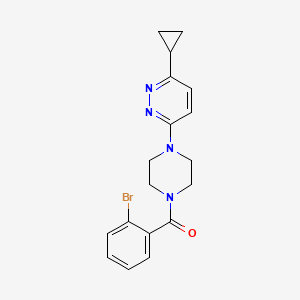
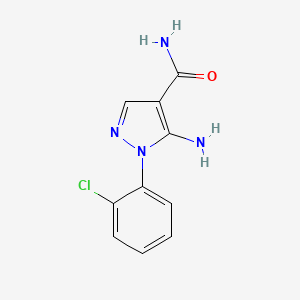
![5-Fluoro-4-methyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine](/img/structure/B2490772.png)
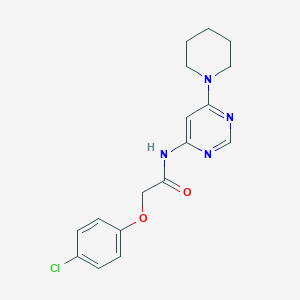
![N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-2,2-diphenylacetamide](/img/structure/B2490775.png)
![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(cyclopropyl)methanone oxalate](/img/structure/B2490776.png)
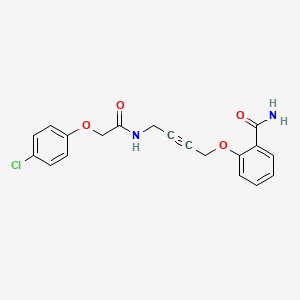
![N-[[1-[2-(Tert-butylamino)-2-oxoethyl]piperidin-4-yl]methyl]prop-2-enamide](/img/structure/B2490778.png)